Dihydronimbin
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Overview
Description
Dihydronimbin is a naturally occurring compound derived from the neem tree (Azadirachta indica). It belongs to the class of triterpenoids and is known for its various biological activities. The compound has garnered interest due to its potential medicinal properties and its role in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydronimbin typically involves the reduction of nimbin, another triterpenoid found in neem. The reduction process can be carried out using hydrogenation methods with catalysts such as palladium on carbon (Pd/C) under mild conditions. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound involves the extraction of neem oil followed by purification processes. The neem oil is first subjected to partitioning between n-hexane and methanol. The methanol fraction is then concentrated and subjected to preparative high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Dihydronimbin undergoes various chemical reactions, including:
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nimbin
Reduction: More saturated triterpenoid derivatives
Substitution: Ester and ether derivatives of this compound
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for its anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of natural pesticides and insect repellents due to its bioactivity.
Mechanism of Action
The mechanism of action of dihydronimbin involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microbes, leading to cell lysis.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Dihydronimbin is compared with other triterpenoids such as nimbin, azadirachtin, and salannin:
Nimbin: Similar in structure but differs in the oxidation state. This compound is a reduced form of nimbin.
Azadirachtin: Another triterpenoid from neem with potent insecticidal properties but structurally more complex.
Salannin: Similar biological activities but differs in the functional groups attached to the triterpenoid core.
This compound stands out due to its unique combination of biological activities and simpler structure compared to azadirachtin and salannin.
Properties
CAS No. |
73264-01-4 |
---|---|
Molecular Formula |
C30H38O9 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-ene-4-carboxylate |
InChI |
InChI=1S/C30H38O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h9,11,14,18-20,24-26H,8,10,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1 |
InChI Key |
PMXGZXSWPXLFRH-IMGVWCFESA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](CCC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(CCC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
Origin of Product |
United States |
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